molecular formula C6H5FINO2S B8556128 2-Fluoro-6-iodobenzenesulfonamide

2-Fluoro-6-iodobenzenesulfonamide

Cat. No. B8556128
M. Wt: 301.08 g/mol
InChI Key: IIFLVEJGCDJJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-iodobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5FINO2S and its molecular weight is 301.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-iodobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-6-iodobenzenesulfonamide

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

2-fluoro-6-iodobenzenesulfonamide

InChI

InChI=1S/C6H5FINO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

IIFLVEJGCDJJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)S(=O)(=O)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30.00 g (99.64 mmol) of 2-fluoro-6-iodobenzenesulfonamide, obtained from the reaction of N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide with trifluoroacetic acid in analogy to example A3, are introduced together with 15.15 g (109.61 mmol) of potassium carbonate in 250 ml of dimethylformamide. At room temperature 7.68 g (109.61 mmol) of sodium thiomethoxide are added in portions, after which the mixture is stirred at room temperature for 12 h. It is poured into 150 ml of ice-water, adjusted to a pH of 4-5 using 2 N hydrochloric acid, and extracted with ethyl acetate. The organic phase is dried and evaporated. Preparative HPLC (reversed phase, 0.05% trifluoroacetic acid in water/acetonitrile, gradient: in 30 min, 25% to 100% acetonitrile) gives 7.40 g (23% of theory) of 2-iodo-6-(methylthio)benzenesulfonamide.
Name
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
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Synthesis routes and methods II

Procedure details

0.64 g (26.57 mmol) of sodium hydride is introduced in 10 ml of dry tetrahydrofuran and this initial charge is slowly admixed at room temperature with 2.18 g (26.57 mmol) of 2,2-difluoroethanol. The reaction mixture is stirred at room temperature until the evolution of gas ceases. Thereafter 4.00 g (13.29 mmol) of 2-fluoro-6-iodo-benzenesulfonamide, obtained from the reaction of N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide with trifluoroacetic acid in analogy to example A3, in solution in 20 ml of dry tetrahydrofuran, are added dropwise. This reaction mixture is exposed to a microwave energy of 100 watts at 150° C. for 30 min. Thereafter the pH is adjusted to 4-5 using 2 N hydrochloric acid and the mixture is partitioned in water/ethyl acetate, the organic phase being dried and evaporated. This gives 3.00 g (62% of theory) of 2-(2,2-difluoroethoxy)-6-iodobenzenesulfonamide.
Name
N-(tert-butyl)-2-fluoro-6-iodobenzenesulfonamide
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20 mL
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0.64 g
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10 mL
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2.18 g
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